3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H24N6O3
- Molecular Weight : 444.5 g/mol
- Structure : The compound features a triazolo[4,3-e]purine core substituted with an ethoxyphenyl group and propyl moiety.
Anticancer Activity
Research indicates that derivatives of triazolo[4,3-e]purines exhibit promising anticancer activity. A study highlighted the structure–activity relationship (SAR) of various triazoloquinazolinones and their inhibitory effects on Polo-like Kinase 1 (Plk1), a critical regulator of cell division. Compounds with similar structures demonstrated IC50 values ranging from 150 μM to 334 μM against cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes. For instance, triazole-based compounds have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes. One such derivative exhibited an IC50 value of 18 nM, indicating strong inhibitory activity .
Antimicrobial Properties
The structural framework of triazoles has been associated with antimicrobial properties. A review on the medicinal attributes of 1,2,4-triazoles suggests that these compounds can act against various bacterial and fungal strains . Although specific data on the ethoxy-substituted derivative is limited, its structural similarity to known active compounds implies potential efficacy.
Case Studies
-
Polo-like Kinase Inhibition :
- A study evaluated the anticancer potential of triazoloquinazolinones and reported that modifications in the phenyl ring significantly affected Plk1 inhibition. The findings suggested that similar modifications could enhance the biological activity of 3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl derivatives .
- DPP-IV Inhibition :
Data Table: Biological Activity Overview
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-5-11-24-14-16(22(3)19(27)23(4)17(14)26)25-15(20-21-18(24)25)12-7-9-13(10-8-12)28-6-2/h7-10H,5-6,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYIDPQRYDXMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.